molecular formula C17H17N3OS B6476119 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide CAS No. 2640815-30-9

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide

Cat. No.: B6476119
CAS No.: 2640815-30-9
M. Wt: 311.4 g/mol
InChI Key: AQKDLXAVHYMYEH-UHFFFAOYSA-N
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Description

The compound “N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide” is a complex organic molecule that contains a pyrazole ring and a thiophene ring . Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Thiophene is a five-membered ring containing four carbon atoms and a sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the formation of the thiophene ring, and the attachment of these rings to the rest of the molecule . The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings, along with other functional groups attached to these rings . The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . For example, the pyrazole ring might undergo reactions typical of aromatic heterocycles, while the thiophene ring might undergo reactions typical of sulfur-containing heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the presence of the polar pyrazole ring and the potentially less polar thiophene ring . Its melting point, boiling point, and other physical properties would also depend on the specific arrangement of atoms and functional groups within the molecule .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its potential applications in areas such as medicinal chemistry or drug discovery .

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-20-16(7-10-19-20)14-4-2-13(3-5-14)6-9-18-17(21)15-8-11-22-12-15/h2-5,7-8,10-12H,6,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKDLXAVHYMYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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